盐酸阿来替尼

描述

Alectinib Hydrochloride, also known as Alecensa, is an anticancer medication used to treat non-small-cell lung cancer (NSCLC). It specifically blocks the activity of anaplastic lymphoma kinase (ALK) and is administered orally .

Synthesis Analysis

The synthesis of Alectinib Hydrochloride involves several steps, including the use of 6-ethyl-3,4-dihydro-2-naphthalenone, Sodium ethylate, and iodomethane. The reaction is carried out under specific conditions, and the product is obtained after recrystallization .

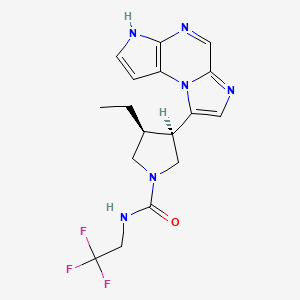

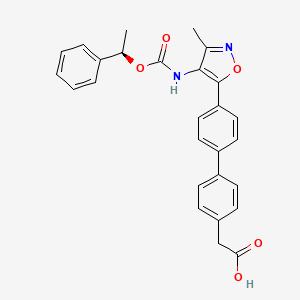

Molecular Structure Analysis

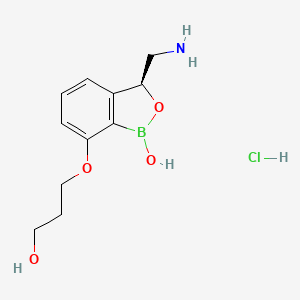

The molecular formula of Alectinib Hydrochloride is C30H35ClN4O2. The molecular weight is 519.08 g/mol .

Chemical Reactions Analysis

Alectinib Hydrochloride is a potent, selective, and orally available ALK inhibitor. It has shown significant activity against most ALK fusion-gene mutations related to crizotinib resistance .

Physical And Chemical Properties Analysis

Alectinib Hydrochloride is a solid substance with a molecular weight of 519.08 g/mol. Its molecular formula is C30H35ClN4O2 .

科学研究应用

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Alectinib Hydrochloride is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells .

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Alectinib is a second-generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase .

Superiority to Crizotinib

Phase III clinical trials have established the superiority of Alectinib to Crizotinib in the first-line ALK inhibitor-naïve setting .

Post-Crizotinib Setting

Studies also support the use of Alectinib over chemotherapy in the post-crizotinib setting .

Inhibition of Autophosphorylation of ALK

Alectinib treatment could prevent autophosphorylation of ALK in NCI-H2228 cells expressing EML4-ALK .

Suppression of Phosphorylation of STAT3 and AKT

Alectinib also resulted in substantial suppression of phosphorylation of STAT3 and AKT .

Physicochemical Properties

A study unlocked some of the physicochemical properties of Alectinib Hydrochloride that serve as a database for any future studies .

作用机制

Target of Action

Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .

Mode of Action

Alectinib Hydrochloride works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .

Biochemical Pathways

The inhibition of ALK by Alectinib Hydrochloride prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, Alectinib Hydrochloride can slow down or stop the growth and spread of cancer cells .

Pharmacokinetics

When taken with a meal, the absolute bioavailability of Alectinib Hydrochloride is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . Alectinib Hydrochloride is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .

Result of Action

The result of Alectinib Hydrochloride’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, Alectinib Hydrochloride decreases tumor cell viability . This helps slow or stop the spread of cancer cells .

Action Environment

Alectinib Hydrochloride penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of Alectinib Hydrochloride . This suggests that the action, efficacy, and stability of Alectinib Hydrochloride can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .

安全和危害

未来方向

属性

IUPAC Name |

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABBVHSRIHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154841 | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256589-74-8 | |

| Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALECTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

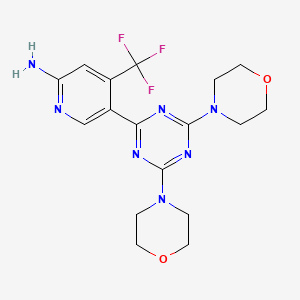

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)